molecular formula C20H15ClN2O2S B5129701 3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide

3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide

Cat. No. B5129701
M. Wt: 382.9 g/mol
InChI Key: MNIQJOXXAVZJTK-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzothiophene class of compounds and has been shown to exhibit potent pharmacological effects.

Scientific Research Applications

3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide has been shown to exhibit potent pharmacological effects in various scientific research studies. This compound has been investigated for its potential use as a treatment for cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation and pain. In neurological disorder research, this compound has been shown to exhibit neuroprotective effects and improve cognitive function.

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by interacting with specific molecular targets in cells. This compound has been shown to bind to and inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurological function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide are diverse and depend on the specific scientific research application. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound has been shown to reduce inflammation and pain. In neurological disorder research, this compound has been shown to exhibit neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide in lab experiments include its potent pharmacological effects, relatively straightforward synthesis method, and diverse scientific research applications. However, the limitations of using this compound in lab experiments include its potential toxicity, limited solubility, and high cost.

Future Directions

There are many future directions for research on 3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide. Some of these directions include investigating its potential use as a treatment for specific types of cancer, inflammation, and neurological disorders. Additionally, research could focus on identifying the specific molecular targets of this compound and elucidating its mechanism of action. Furthermore, studies could be conducted to optimize the synthesis method of this compound and improve its solubility and bioavailability. Finally, research could be conducted to investigate the potential synergistic effects of this compound with other pharmacological agents.

Synthesis Methods

The synthesis of 3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-amino-5-chloropyridine in the presence of a base. The resulting intermediate is then reacted with 2-furylethylamine to yield the final product. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting.

properties

IUPAC Name

3-chloro-N-[1-(furan-2-yl)ethyl]-N-pyridin-2-yl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S/c1-13(15-8-6-12-25-15)23(17-10-4-5-11-22-17)20(24)19-18(21)14-7-2-3-9-16(14)26-19/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIQJOXXAVZJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)N(C2=CC=CC=N2)C(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[1-(2-furyl)ethyl]-N-(2-pyridinyl)-1-benzothiophene-2-carboxamide

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